molecular formula C12H16F2N2O2 B6353855 Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate CAS No. 1699360-88-7

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate

Cat. No.: B6353855
CAS No.: 1699360-88-7
M. Wt: 258.26 g/mol
InChI Key: QHBSXVFWCZFFOK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C12H16F2N2O2. It is a white to yellow solid and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a tert-butyl group, a difluorobenzyl group, and a hydrazinecarboxylate moiety.

Properties

IUPAC Name

tert-butyl N-[(2,6-difluorophenyl)methylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-9(13)5-4-6-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBSXVFWCZFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate typically involves the reaction of 2,6-difluorobenzyl hydrazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2,6-difluorobenzyl hydrazine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl hydrazine derivatives, while reduction may produce hydrazinecarboxylate derivatives with altered functional groups.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate has several applications:

1. Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a building block for the synthesis of more complex organic molecules. It is particularly useful in creating hydrazine derivatives that have potential applications in various chemical reactions, including oxidation and reduction processes .

2. Biology

  • Biological Studies : The compound is used to investigate the effects of hydrazine derivatives on biological systems. Its interactions with biomolecules are being studied to understand its potential biological activities .
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions .

3. Medicine

  • Pharmaceutical Development : this compound is explored as a precursor for new drug formulations. Its hydrazinecarboxylate moiety shows promise for designing therapeutic agents with anticancer and anti-inflammatory properties .
  • Anticancer Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines, including significant reductions in tumor size in xenograft models .

4. Industry

  • Specialty Chemicals Production : The compound is utilized in the development of new materials and catalysts. It plays a role in producing specialty chemicals that are essential for various industrial applications .

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate can yield oxidized derivatives.
  • Reduction : Reducing agents such as sodium borohydride can produce reduced derivatives.
  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions where functional groups are replaced by other groups .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against gram-positive and gram-negative bacteria

Table 2: Case Study Results

StudyModel UsedKey Findings
In vitro cancer studyBreast cancer cell linesSignificant reduction in cell viability
In vivo studyXenograft mouse modelDecreased tumor size after treatment
Inflammatory responseMacrophage culturesLowered levels of TNF-alpha and IL-6

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in certain cell types.

Comparison with Similar Compounds

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate can be compared with other similar compounds, such as:

    Tert-butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate: This compound has a similar structure but with fluorine atoms at different positions on the benzyl ring. It may exhibit different reactivity and biological activity.

    Tert-butyl 2-(2,6-dichlorobenzyl)hydrazinecarboxylate: The presence of chlorine atoms instead of fluorine atoms can significantly alter the compound’s chemical properties and applications.

    Tert-butyl 2-(2,6-dimethylbenzyl)hydrazinecarboxylate: The substitution of fluorine atoms with methyl groups can lead to changes in the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and hydrazinecarboxylate groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate (CAS No. 1699360-88-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H16F2N2O2
  • Molecular Weight : 258.26 g/mol
  • IUPAC Name : this compound

This compound features a hydrazinecarboxylate moiety, which is often associated with various biological activities including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that are critical for cell growth and survival.

Biological Activity and Case Studies

Research has indicated several areas where this compound demonstrates significant biological activity:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
    • In vitro tests revealed that it inhibits the proliferation of breast cancer cells by inducing apoptosis (programmed cell death).
    • A study reported a significant reduction in tumor size in xenograft models treated with this compound.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties:
    • Research demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryReduces pro-inflammatory cytokines ,
AntimicrobialEffective against gram-positive and gram-negative bacteria ,

Table 2: Case Study Results

StudyModel UsedKey Findings
In vitro cancer studyBreast cancer cell linesSignificant reduction in cell viability
In vivo studyXenograft mouse modelDecreased tumor size after treatment
Inflammatory responseMacrophage culturesLowered levels of TNF-alpha and IL-6

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